N-carbamimidoylacetamide hydrochloride

Overview

Description

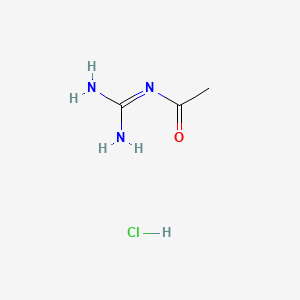

N-carbamimidoylacetamide hydrochloride is an organic compound with the molecular formula C3H8ClN3O. It is a hydrochloride salt form of N-carbamimidoylacetamide, which is a derivative of guanidine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamimidoylacetamide hydrochloride typically involves the reaction of acetylguanidine with hydrochloric acid. One common method includes dissolving acetylguanidine in acetonitrile and adding hydrochloric acid at room temperature. The mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-carbamimidoylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-carbamimidoylacetamide oxide, while reduction may produce N-carbamimidoylacetamide amine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-carbamimidoylacetamide hydrochloride is in enzyme inhibition studies. Research has indicated that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to diseases such as Alzheimer's.

- BACE1 Inhibitors : Inhibitors targeting β-secretase (BACE1) have been identified through virtual screening methods, where compounds like this compound could play a role in reducing amyloid-beta levels, a hallmark of Alzheimer's disease . The structure-activity relationship (SAR) studies have shown that modifications to the carbamimidoyl group can enhance binding affinity and selectivity towards BACE1.

Anticancer Properties

Recent studies have explored the anticancer potential of N-carbamimidoyl derivatives. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the modulation of signaling pathways crucial for cell survival and proliferation . Further investigation into their pharmacokinetics and toxicity profiles is necessary to evaluate their therapeutic viability.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics.

- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance efficacy, suggesting potential for use in combination therapies .

Study on Enzyme Inhibition

A study conducted by Congreve et al. utilized virtual screening to identify small molecules capable of inhibiting BACE1. They reported several compounds with significant inhibitory activity, indicating that modifications similar to those found in this compound could lead to potent inhibitors .

| Compound | IC50 (μM) | Binding Affinity | Remarks |

|---|---|---|---|

| Compound 4 | 0.69 | High | Potent BACE1 inhibitor |

| This compound | TBD | TBD | Potential lead compound |

Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives of N-carbamimidoylacetamide were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-carbamimidoylacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and proteins, depending on the context. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

1-Acetylguanidine: A guanidine derivative with similar chemical properties.

Methylguanidine hydrochloride: Another guanidine-based compound with distinct applications.

Phenylguanidine carbonate: A related compound used in different chemical reactions.

Uniqueness

N-carbamimidoylacetamide hydrochloride stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a unique and valuable compound in scientific research and industry.

Biological Activity

N-carbamimidoylacetamide hydrochloride, a compound with the chemical formula CHNO·HCl, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 119.56 g/mol

- CAS Number : 84819400

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antiviral Activity : Exhibits potential against various viral strains.

- Antibacterial Activity : Demonstrates effectiveness against specific bacterial infections.

- Cytotoxic Effects : Shows promise in cancer treatment through cell line studies.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, compounds with similar guanidine structures have shown significant antiviral effects against H5N1 and other viral infections. The mechanism often involves interference with viral replication and cellular entry pathways.

| Compound | Virus Targeted | Inhibition Percentage | Cytotoxicity |

|---|---|---|---|

| N-carbamimidoylacetamide | H5N1 | 91.2% | Low |

| 3-Cl-2-F | H5N1 | 91.2% | 79.3% |

| 3,4,5-Cl | H5N1 | 9.7% | 2.4% |

These findings indicate that increasing lipophilicity and electron-withdrawing properties enhance antiviral efficacy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promising results in vitro against various strains of bacteria, including those responsible for salmonellosis and E. coli infections.

| Bacterial Strain | Activity Type | Concentration Tested | Result |

|---|---|---|---|

| Salmonella spp. | Bactericidal | Varies | Positive |

| E. coli | Bacteriostatic | Varies | Positive |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Cytotoxicity and Cancer Research

In cancer research, this compound has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 and KB-V1. The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation, tubulin interference |

| KB-V1 | 20 | ROS generation |

The cytotoxicity observed indicates a potential for therapeutic application in oncology .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound involved treating infected cell cultures with varying concentrations of the compound. Results indicated a dose-dependent response in viral inhibition, supporting its potential as an antiviral agent.

Case Study 2: Antibacterial Effects

Another case study focused on the antibacterial effects against E. coli in vivo using animal models. The treated group exhibited significant reductions in bacterial load compared to controls, demonstrating the compound's therapeutic potential.

Properties

IUPAC Name |

N-(diaminomethylidene)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O.ClH/c1-2(7)6-3(4)5;/h1H3,(H4,4,5,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZAIZGYIFUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960019 | |

| Record name | N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39270-72-9 | |

| Record name | N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.